molecular formula C17H17ClN2O3S B5073262 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-cyclopropylacetamide

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-cyclopropylacetamide

Cat. No.: B5073262
M. Wt: 364.8 g/mol
InChI Key: JJHZPZGWYCSABV-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-cyclopropylacetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzenesulfonyl group, a chloroanilino moiety, and a cyclopropylacetamide structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-cyclopropylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with 2-chloroaniline to form N-(benzenesulfonyl)-2-chloroaniline. This intermediate is then reacted with cyclopropylacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-cyclopropylacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the chloro group in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-cyclopropylacetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloroanilino moiety may enhance binding affinity and specificity, while the cyclopropylacetamide structure can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and exhibit similar reactivity and biological activities.

    Chloroaniline Derivatives: Compounds with a chloroaniline moiety have comparable chemical properties and applications.

    Cyclopropylacetamide Derivatives: These compounds have similar structural features and can undergo analogous chemical reactions.

Uniqueness

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-cyclopropylacetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic uses.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-15-8-4-5-9-16(15)20(12-17(21)19-13-10-11-13)24(22,23)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHZPZGWYCSABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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